molecular formula C24H18N6O9S B4325056 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE

Cat. No.: B4325056
M. Wt: 566.5 g/mol
InChI Key: SZVFIYXLDZAQDL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE is a complex organic compound that features a combination of indoline, pyrazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indoline core, followed by the introduction of the sulfonyl and nitro groups. The final step involves the coupling of the pyrazole moiety to the indoline framework. Common reagents used in these reactions include sulfonyl chlorides, nitrating agents, and pyrazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolines, pyrazoles, and nitro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.

    Pyrazole Derivatives: Compounds such as 3-nitro-1H-pyrazole and its derivatives.

    Nitroaromatic Compounds: Nitrobenzene and dinitrotoluene

Uniqueness: 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3Z)-1-(4-methylphenyl)sulfonyl-4,6-dinitro-3-[[5-[(3-nitropyrazol-1-yl)methyl]furan-2-yl]methylidene]-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O9S/c1-15-2-6-20(7-3-15)40(37,38)27-13-16(24-21(27)11-17(28(31)32)12-22(24)29(33)34)10-18-4-5-19(39-18)14-26-9-8-23(25-26)30(35)36/h2-12H,13-14H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVFIYXLDZAQDL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(O3)CN4C=CC(=N4)[N+](=O)[O-])C5=C2C=C(C=C5[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(O3)CN4C=CC(=N4)[N+](=O)[O-])/C5=C2C=C(C=C5[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 2
Reactant of Route 2
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 3
Reactant of Route 3
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 4
Reactant of Route 4
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 5
Reactant of Route 5
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 6
Reactant of Route 6
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-((Z)-1-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-1,2-DIHYDRO-3H-INDOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.